REACTION_SMILES
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[CH2:1]([CH2:2][CH:3]=[CH2:4])[CH:5]1[O:6][CH2:7]1.[CH3:8][C:9]([CH3:10])=[CH:11][CH3:12]>>[CH2:1]([CH:5]1[O:6][CH2:7]1)[CH2:12][CH:11]=[C:9]([CH3:8])[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=C(C)C
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Name
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Type
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product
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Smiles
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CC(C)=CCCC1CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |